9-bromo-2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline
CAS No.: 373618-42-9
Cat. No.: VC4756385
Molecular Formula: C22H24BrN3O2
Molecular Weight: 442.357
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 373618-42-9 |
|---|---|
| Molecular Formula | C22H24BrN3O2 |
| Molecular Weight | 442.357 |
| IUPAC Name | 9-bromo-2,3-diethoxy-6-(2-methylpropyl)indolo[3,2-b]quinoxaline |
| Standard InChI | InChI=1S/C22H24BrN3O2/c1-5-27-19-10-16-17(11-20(19)28-6-2)25-22-21(24-16)15-9-14(23)7-8-18(15)26(22)12-13(3)4/h7-11,13H,5-6,12H2,1-4H3 |
| Standard InChI Key | RZCXPALOFDSNMR-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=C2C(=C1)N=C3C4=C(C=CC(=C4)Br)N(C3=N2)CC(C)C)OCC |
Introduction
9-Bromo-2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline is a complex heterocyclic compound belonging to the indoloquinoxaline family. This class of compounds is recognized for its diverse biological activities, particularly in the field of medicinal chemistry. The specific compound features a bromine atom at the 9-position, diethoxy groups at the 2 and 3 positions, and an isobutyl substituent at the 6 position, contributing to its unique chemical properties and potential applications.
Synthesis
The synthesis of 9-bromo-2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline generally follows a multi-step process involving starting materials such as isatin and o-phenylenediamine. The reaction conditions are critical for optimizing yield and purity, with parameters including temperature control during reflux, choice of solvent, and duration of reaction time. Analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are employed to monitor reaction progress and confirm product identity.
Biological Activities
This compound is known for its potential anticancer properties, primarily through its ability to intercalate into DNA strands, disrupting normal DNA replication processes. Biochemical studies suggest that it exhibits cytotoxic effects against various human cancer cell lines by interfering with cellular replication mechanisms.
Potential Applications
Given its unique structure and biological activities, 9-bromo-2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline has potential applications in medicinal chemistry. It serves as a lead compound for developing new therapeutic agents targeting cancer cells through mechanisms involving DNA interaction. Additionally, its structure allows for further derivatization to explore enhanced biological activities or improved pharmacokinetic profiles.
Comparison with Similar Compounds
Other compounds in the indoloquinoxaline family, such as 9-bromo-2,3-diethoxy-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline, share similar structural features but differ in their substituents. These differences can lead to distinct biological properties and reactivity profiles.
Comparison Table:
| Compound | Substituents | Molecular Weight (g/mol) |
|---|---|---|
| 9-Bromo-2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline | Bromine at 9, diethoxy at 2 and 3, isobutyl at 6 | 388.25 |
| 9-Bromo-2,3-diethoxy-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline | Bromine at 9, diethoxy at 2 and 3, 3-methylbutyl at 6 | 368.28 |
| 9-Bromo-6-ethyl-2,3-dipropoxy-6H-indolo[2,3-b]quinoxaline | Bromine at 9, dipropoxy at 2 and 3, ethyl at 6 | 442.3 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume